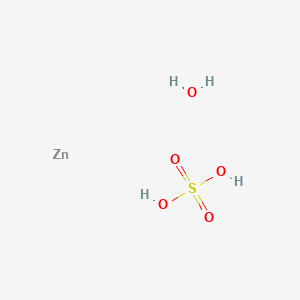

Sulfuric acid;ZINC;hydrate

説明

It is a colorless solid that is highly soluble in water Zinc sulfate is widely used in various industries, including agriculture, pharmaceuticals, and chemical manufacturing

準備方法

Synthetic Routes and Reaction Conditions

Zinc sulfate can be synthesized through several methods:

Reaction with Sulfuric Acid: Zinc metal reacts with sulfuric acid to produce zinc sulfate and hydrogen gas[ \text{Zn} + \text{H}_2\text{SO}_4 + 7\text{H}_2\text{O} \rightarrow \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2 ]

Reaction with Zinc Oxide: High-purity zinc oxide reacts with sulfuric acid to form zinc sulfate and water[ \text{ZnO} + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} ]

Reaction with Zinc Carbonate: Zinc carbonate reacts with sulfuric acid to produce zinc sulfate, water, and carbon dioxide[ \text{ZnCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods

Industrially, zinc sulfate is produced by treating virtually any zinc-containing material (metal, minerals, oxides) with sulfuric acid. The reaction conditions are controlled to ensure the complete conversion of zinc to zinc sulfate. The resulting solution is then evaporated to crystallize the zinc sulfate, which can be further purified if necessary .

化学反応の分析

Types of Reactions

Zinc sulfate undergoes various chemical reactions, including:

Oxidation-Reduction: Zinc sulfate can participate in redox reactions where zinc is oxidized or reduced.

Substitution: Zinc sulfate can react with other salts to form different compounds through ion exchange.

Common Reagents and Conditions

Sulfuric Acid: Used in the synthesis of zinc sulfate.

Hydrogen Gas: Produced as a byproduct in the reaction with zinc metal.

Carbon Dioxide: Produced as a byproduct in the reaction with zinc carbonate.

Major Products Formed

Zinc Sulfate Heptahydrate: The most common form of zinc sulfate, which includes seven molecules of water of crystallization.

Zinc Sulfate Monohydrate: Another form of zinc sulfate with one molecule of water of crystallization

科学的研究の応用

Agricultural Applications

Zinc sulfate heptahydrate plays a crucial role in agriculture as a micronutrient in fertilizers. Its applications include:

- Fertilizers : Used to supplement zinc in crops, promoting better growth and yield.

- Animal Feed : Added to livestock feed to prevent zinc deficiency.

- Pest Control : Acts as a biocide in agricultural sprays to control pests and diseases.

Table 1: Agricultural Uses of Zinc Sulfate Heptahydrate

| Application | Description |

|---|---|

| Fertilizers | Enhances plant growth by supplying essential zinc |

| Animal Feed | Prevents zinc deficiency in livestock |

| Pest Control | Used in sprays to manage agricultural pests |

Manufacturing Applications

In the manufacturing sector, zinc sulfate heptahydrate is utilized in several processes:

- Rayon Production : Acts as a coagulant in the production of rayon fibers.

- Electroplating : Serves as an electrolyte in zinc electroplating processes.

- Pigment Production : A precursor for lithopone, a pigment used in paints.

Table 2: Manufacturing Uses of Zinc Sulfate Heptahydrate

| Application | Description |

|---|---|

| Rayon Production | Coagulant for fiber production |

| Electroplating | Electrolyte for metal surface treatment |

| Pigment Production | Precursor for lithopone pigment |

Medical Applications

Zinc sulfate heptahydrate is also significant in the medical field:

- Dietary Supplements : Used to treat and prevent zinc deficiency.

- Oral Rehydration Therapy (ORT) : Combined with other treatments for dehydration.

- Pharmaceuticals : Utilized as an active ingredient in various medications.

Table 3: Medical Uses of Zinc Sulfate Heptahydrate

| Application | Description |

|---|---|

| Dietary Supplements | Treats zinc deficiency |

| Oral Rehydration | A component of rehydration solutions |

| Pharmaceuticals | Active ingredient in medications |

Case Study 1: Agricultural Impact

A study conducted on the effects of zinc sulfate heptahydrate on maize crops demonstrated significant improvements in growth metrics. The application of the compound at varying concentrations resulted in enhanced leaf area and biomass compared to untreated controls. This research highlights the importance of micronutrients in crop yield optimization.

Case Study 2: Industrial Efficiency

In the textile industry, a comparative analysis of rayon production using different coagulants revealed that zinc sulfate heptahydrate provided superior results in terms of fiber strength and consistency. This finding underscores its effectiveness as a coagulant compared to traditional methods.

作用機序

Zinc sulfate exerts its effects through several mechanisms:

Enzyme Cofactor: Zinc acts as a cofactor for over 70 different enzymes, including alkaline phosphatase and DNA polymerase.

Wound Healing: Zinc facilitates wound healing by maintaining normal growth rates and skin hydration.

Immune System: Zinc plays a crucial role in the immune system by supporting the function of immune cells

類似化合物との比較

Similar Compounds

Copper(II) Sulfate: Similar in structure and used in agriculture and industry.

Manganese Sulfate: Used as a fertilizer and in various industrial applications.

Cadmium Sulfate: Used in electroplating and as a pigment

Uniqueness

Zinc sulfate is unique due to its wide range of applications and its essential role in biological systems. Unlike some other metal sulfates, zinc sulfate is crucial for human health and is used to treat zinc deficiency .

生物活性

The compound "sulfuric acid; zinc; hydrate" represents a combination of sulfuric acid (H₂SO₄), zinc ions (Zn²⁺), and water, often encountered in various biological and industrial processes. Understanding the biological activity of this compound is crucial, especially in fields such as biochemistry, pharmacology, and environmental science. This article explores the biological roles and activities associated with zinc in conjunction with sulfuric acid, focusing on their interactions, mechanisms, and implications for health and disease.

Zinc: A Critical Biological Element

Zinc is an essential trace element involved in numerous biological functions. It plays a pivotal role in enzyme catalysis, structural integrity of proteins, and cellular signaling. Approximately 10% of all human proteins are estimated to require zinc for proper function . The biological activity of zinc is largely attributed to its ability to stabilize protein structures through coordination with amino acids like cysteine and histidine.

Table 1: Biological Functions of Zinc

| Function | Description |

|---|---|

| Enzyme Catalysis | Acts as a cofactor for over 300 enzymes, facilitating biochemical reactions. |

| Structural Role | Stabilizes protein structures through zinc-finger motifs. |

| Cellular Signaling | Modulates signaling pathways by acting as a secondary messenger. |

| Antioxidant Activity | Protects cells from oxidative stress by stabilizing antioxidant enzymes. |

Interaction of Sulfuric Acid with Zinc

Sulfuric acid is a strong acid commonly used in various chemical processes, including the extraction and purification of metals like zinc. The interaction between sulfuric acid and zinc can lead to the formation of zinc sulfate (ZnSO₄), which is soluble in water. This reaction can have significant implications for both industrial processes and biological systems.

Case Study: Zinc Dissolution in Sulfuric Acid

A study investigated the dissolution of zinc metal in sulfuric acid solutions, demonstrating that the presence of sulfuric acid enhances the solubility of zinc . The rate of dissolution was found to be influenced by several factors, including temperature, concentration of sulfuric acid, and the surface area of the zinc metal.

Biological Activity Implications

The biological implications of zinc solubilized by sulfuric acid are multifaceted:

- Nutritional Aspects : Zinc is vital for human health; however, excessive exposure to sulfuric acid can lead to toxic effects. Understanding the balance between beneficial zinc levels and harmful exposure is critical.

- Toxicology : High concentrations of sulfuric acid can lead to cellular damage and oxidative stress, potentially exacerbating conditions related to zinc deficiency or toxicity .

- Environmental Impact : In environmental contexts, runoff containing both sulfuric acid and zinc can affect soil and water quality, impacting microbial ecosystems and plant health.

Zinc ions play a role in various biochemical pathways:

特性

IUPAC Name |

sulfuric acid;zinc;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNYADCLSDCSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)(=O)O.[Zn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O5SZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13986-24-8 | |

| Details | Compound: Sulfuric acid, zinc salt, hydrate (1:1:6) | |

| Record name | Sulfuric acid, zinc salt, hydrate (1:1:6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13986-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

181.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7446-19-7, 7446-20-0 | |

| Record name | Zinc sulfate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc sulfate heptahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。